

# AZM475271: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **AZM475271**

Cat. No.: **B13917630**

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## Abstract

**AZM475271** is a potent and selective Src family kinase (SFK) inhibitor. As a member of the anilinoquinazoline class of compounds, it has demonstrated significant activity in preclinical models of various cancers, including pancreatic, breast, and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of **AZM475271**. It details its mechanism of action, focusing on the inhibition of key signaling pathways such as Src, Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this guide outlines detailed protocols for key *in vitro* and *in vivo* experiments and provides visual representations of the associated signaling cascades and experimental workflows to facilitate further research and development.

## Chemical Structure and Properties

**AZM475271** is chemically identified as N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinamine. Its structure and key properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinamine	<a href="#">[1]</a>
Molecular Formula	C <sub>23</sub> H <sub>27</sub> ClN <sub>4</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	442.94 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	476159-98-5	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES String	<chem>C1=CC=C(OC)C=C1NC3=N C=NC2=CC(OCC4CCN(C)CC4)=C(OC)C=C23</chem>	<a href="#">[3]</a>
Solubility	Soluble to 100 mM in DMSO. Slightly soluble in DMF and Ethanol.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥98%	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid	
Storage	Store at room temperature.	<a href="#">[2]</a> <a href="#">[3]</a>

## Biological Activity and Mechanism of Action

**AZM475271** is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration.[\[4\]](#) Overactivity of Src kinases is frequently observed in various cancers, contributing to tumor progression and metastasis.[\[5\]](#)

## Kinase Inhibitory Profile

**AZM475271** demonstrates high affinity and specificity for the ATP-binding site of Src kinases, preventing the phosphorylation of downstream substrates.[\[4\]](#) Its inhibitory activity against various kinases is detailed in the table below.

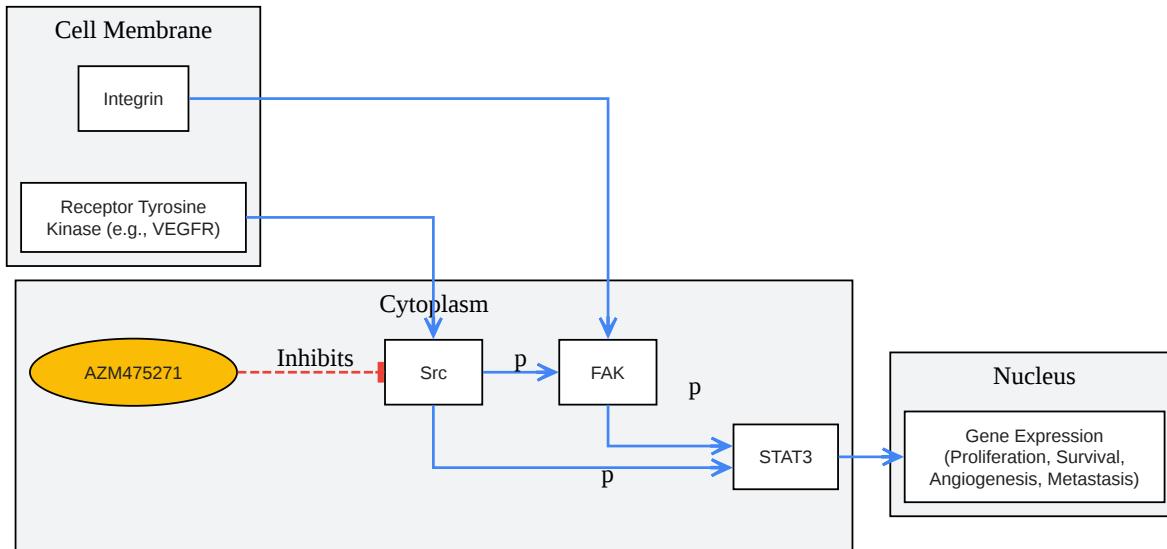
Target Kinase	IC <sub>50</sub> (μM)	Reference(s)
c-Src	0.01	[1][6]
Lck	0.03	[1][6]
c-Yes	0.08	[1][6]
VEGFR2	0.7	[1]

## Downstream Signaling Pathways

By inhibiting Src, **AZM475271** modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

- Src/FAK/STAT3 Signaling: **AZM475271** has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are key downstream effectors of Src.[7] This inhibition leads to reduced cell migration, invasion, and cancer stem cell properties.[7]
- TGF-β Signaling: **AZM475271** can cross-inhibit the tumor-promoting effects of Transforming Growth Factor-beta (TGF-β) signaling, a pathway often associated with epithelial-mesenchymal transition (EMT) and metastasis in advanced cancers.[2]

The following diagram illustrates the inhibition of the Src/FAK/STAT3 signaling pathway by **AZM475271**.



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Inhibition of the Src/FAK/STAT3 signaling pathway by **AZM475271**.

## Cellular and In Vivo Effects

- Anti-proliferative Activity: **AZM475271** inhibits the proliferation of various cancer cell lines, including those of the prostate (PC3, DU145) and lung (A549).[\[1\]](#)
- Induction of Apoptosis: The compound induces apoptosis in cancer cells and can sensitize them to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[\[2\]](#)[\[3\]](#)
- Anti-angiogenic and Anti-metastatic Effects: In vivo studies have demonstrated that **AZM475271** reduces tumor size, vascularity, and metastasis in a pancreatic cancer mouse model.[\[2\]](#)[\[3\]](#) It also exhibits anti-angiogenic properties both in vitro and in vivo.[\[2\]](#)[\[3\]](#)
- Inhibition of Cancer Stem Cells: By targeting the STAT3, FAK, and Src signaling pathways, **AZM475271** can reduce the cancer stem cell population and tumorigenic potential in breast cancer models.[\[3\]](#)

# Experimental Protocols

This section provides detailed methodologies for key experiments that have been conducted to characterize the activity of **AZM475271**.

## In Vitro Src Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of **AZM475271** against Src kinase.

### Materials:

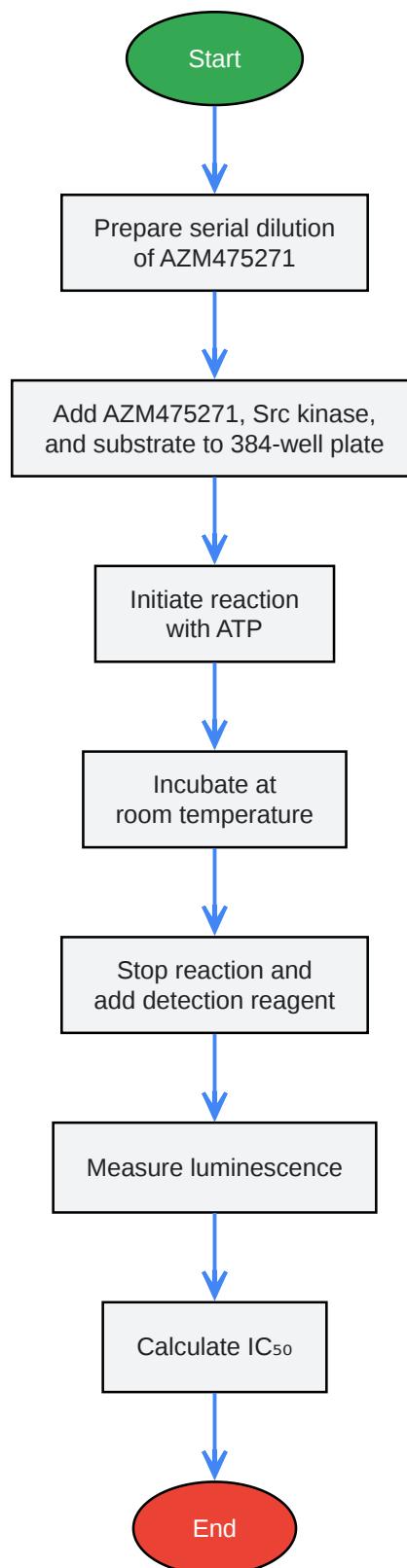
- Recombinant human Src kinase
- Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- **AZM475271**
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well plates

### Procedure:

- Prepare a serial dilution of **AZM475271** in DMSO.
- In a 384-well plate, add the diluted **AZM475271** or DMSO (vehicle control).
- Add the Src kinase and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
- Calculate the  $IC_{50}$  value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.



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Workflow for the in vitro Src kinase inhibition assay.

## Mammosphere Formation Assay

This assay is used to assess the effect of **AZM475271** on the self-renewal capacity of cancer stem cells.

### Materials:

- Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
- Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF)
- **AZM475271**
- Ultra-low attachment plates
- Trypsin-EDTA
- Cell strainer

### Procedure:

- Culture breast cancer cells as a monolayer.
- Harvest the cells and prepare a single-cell suspension by passing them through a cell strainer.
- Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of **AZM475271** or DMSO (vehicle control).
- Incubate the plates for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically  $>50$   $\mu\text{m}$  in diameter) in each well using a microscope.
- To assess self-renewal, collect the primary mammospheres, dissociate them into single cells, and re-plate them under the same conditions for secondary mammosphere formation.

- Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

## In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of **AZM475271** in a mouse model.

### Materials:

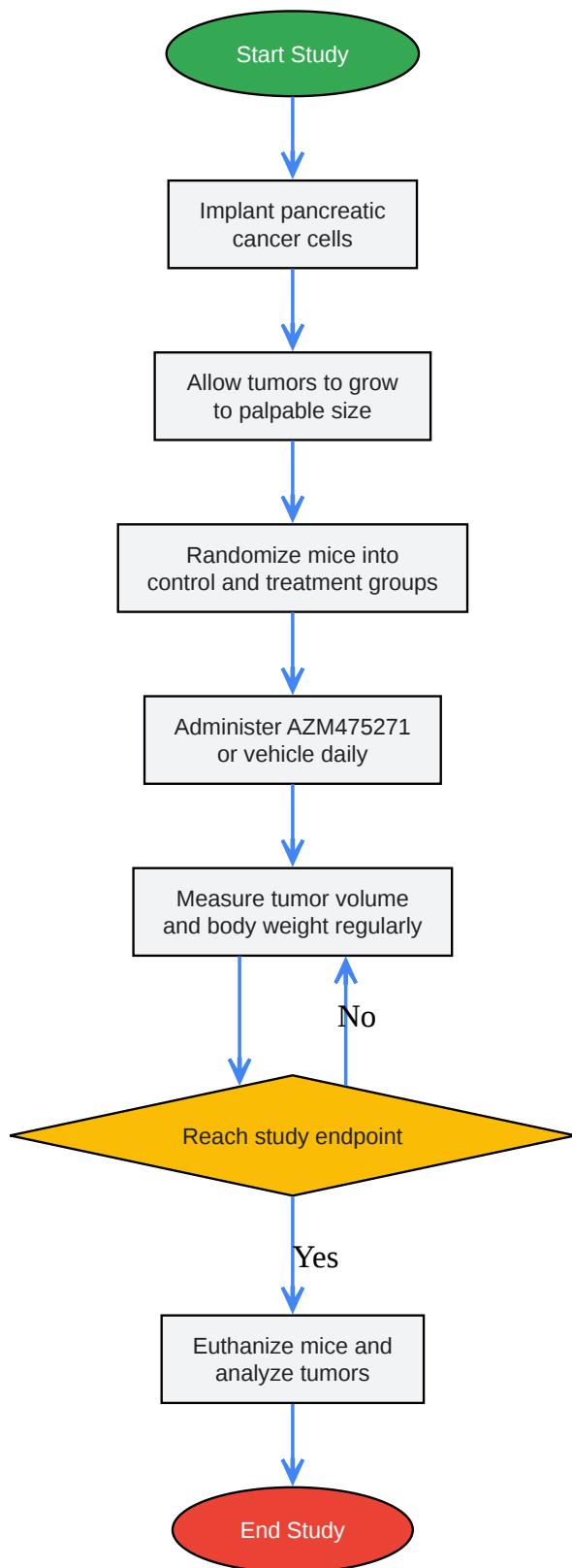
- Human pancreatic cancer cell line (e.g., L3.6pl)
- Immunocompromised mice (e.g., athymic nude mice)
- **AZM475271**
- Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
- Calipers

### Procedure:

- Subcutaneously inject human pancreatic cancer cells into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer **AZM475271** orally at a specified dose (e.g., 50 mg/kg) daily to the treatment group. The control group receives the vehicle.
- Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

The following diagram outlines the logical flow of the in vivo tumor growth inhibition study.

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Logical flow of the in vivo tumor growth inhibition study.

## Conclusion

**AZM475271** is a valuable research tool for investigating the role of Src family kinases in cancer and other diseases. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in preclinical models, makes it a compound of significant interest for further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their studies. The provided visualizations of key signaling pathways and experimental workflows are intended to facilitate a clearer understanding of its mechanism of action and practical application in a laboratory setting. Further research into the clinical potential of **AZM475271** and similar Src inhibitors is warranted.

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